![molecular formula C26H22N2O6 B2488373 1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1023431-49-3](/img/structure/B2488373.png)

1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step processes, including cyclotrimerization, condensation, and other reaction types. For compounds similar to 1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione, methodologies can include the reaction of specific diazene derivatives in nonprotic solvents, leading to the formation of intermediates and final products through photodenitrogenation and subsequent reactions (Abe et al., 2000).

Molecular Structure Analysis

Crystal structure determination via X-ray diffraction is a common method to analyze the molecular structure of complex organic molecules. Studies on similar compounds reveal detailed geometry, including bond lengths, angles, and conformational isomers, providing insights into the spatial arrangement of atoms and the overall molecular shape (Beddoes et al., 1982).

Chemical Reactions and Properties

The chemical reactivity of 1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione includes its behavior in the presence of various reagents and conditions. Reactions such as the van Alphen–Hüttel rearrangement demonstrate the compound's ability to undergo structural transformations, influencing its chemical properties and potential applications (Vasin et al., 2016).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments. The determination of crystal structures through X-ray diffraction provides essential data on the compound's solid-state characteristics, aiding in the prediction of its physical properties (Cannon et al., 1978).

Chemical Properties Analysis

Investigating the chemical properties of 1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves studying its reactivity, stability, and interaction with other chemicals. The compound's reactivity with bases, its behavior in solvolytic conditions, and the influence of substituent groups on its stability and reactivity are areas of interest. These studies help in understanding the compound's potential for synthesis, transformations, and its behavior under different chemical reactions (Hutton et al., 1986).

Wissenschaftliche Forschungsanwendungen

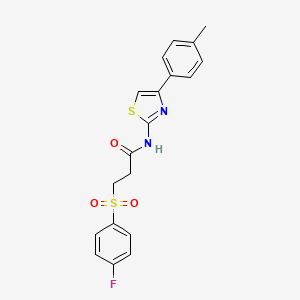

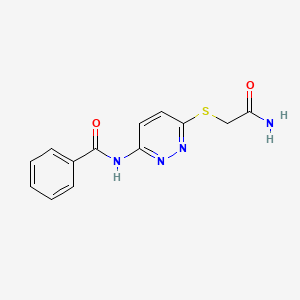

Corrosion Inhibition Studies

One significant application of derivatives of 1,3-diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is in the field of corrosion inhibition. A study by Yadav et al. (2015) explored the use of thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solution. These derivatives showed increasing inhibition efficiency with concentration, and their interaction with the steel surface was consistent with the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Yadav, 2015).

Synthesis and Reactivity Investigations

Mironov, Bagryanskaya, and Shults (2016) synthesized 3-trimethylsilyloxy-1-(furan-3-yl)butadiene and examined its reactions with various dienophiles, including derivatives similar to the compound . This work highlights the versatility and reactivity of these compounds in chemical synthesis (Mironov, Bagryanskaya, & Shults, 2016).

Stability and Reactivity of Related Salts

The study of the stabilities and reactivities of related tris- and bis(2,4,6-trimethoxyphenyl)carbenium salts was conducted by Wada et al. (1997). They investigated the reactions of these compounds with various acids and bases, providing insights into the stability and potential applications of these compounds (Wada, Konishi, Kirishima, Takeuchi, Natsume, & Erabi, 1997).

Heterocyclic Compound Formation

Matsuda, Yamamoto, and Ishii (1976) researched the formation of heterocyclic compounds from derivatives of 1,3-diazabuta-1,3-diene, which is structurally related to the compound in focus. This research contributes to understanding the formation and potential uses of these heterocyclic compounds (Matsuda, Yamamoto, & Ishii, 1976).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound’s primary targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule network, affecting cell division and leading to cell death . By inhibiting Hsp90, it affects protein folding and degradation, impacting various cellular processes .

Result of Action

The compound’s action results in notable anti-cancer effects . It also exhibits anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus . It also demonstrates significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

Eigenschaften

IUPAC Name |

1,3-diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O6/c1-32-21-15-17(16-22(33-2)23(21)34-3)14-20-24(29)27(18-10-6-4-7-11-18)26(31)28(25(20)30)19-12-8-5-9-13-19/h4-16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLRQXPHFJLDKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)

![2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2488299.png)

![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)

![{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2488311.png)

![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)